Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate
Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate
CBB1007 is a potent and selective Lysine-specific demethylase 1 (LSD1) inhibitor. CBB1007 protect cochlear spiral ganglion neurons against cisplatin-induced damage. CBB1007 promotes the adipogenic differentiation of hESCs. Inhibition of H3K4me2 Demethylation Protects Auditory Hair Cells from Neomycin-Induced Apoptosis.
Brand Name:
Vulcanchem
CAS No.:
1379573-92-8
VCID:
VC0522861
InChI:
InChI=1S/C27H34N8O4/c1-39-26(38)22-15-18(17-32-6-8-35(9-7-32)27(30)31)14-21(16-22)25(37)34-12-10-33(11-13-34)24(36)20-4-2-19(3-5-20)23(28)29/h2-5,14-16H,6-13,17H2,1H3,(H3,28,29)(H3,30,31)
SMILES:
COC(=O)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=N)N)CN4CCN(CC4)C(=N)N
Molecular Formula:
C27H34N8O4
Molecular Weight:
534.6 g/mol
Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate
CAS No.: 1379573-92-8
Cat. No.: VC0522861
Molecular Formula: C27H34N8O4
Molecular Weight: 534.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | CBB1007 is a potent and selective Lysine-specific demethylase 1 (LSD1) inhibitor. CBB1007 protect cochlear spiral ganglion neurons against cisplatin-induced damage. CBB1007 promotes the adipogenic differentiation of hESCs. Inhibition of H3K4me2 Demethylation Protects Auditory Hair Cells from Neomycin-Induced Apoptosis. |
|---|---|
| CAS No. | 1379573-92-8 |
| Molecular Formula | C27H34N8O4 |
| Molecular Weight | 534.6 g/mol |
| IUPAC Name | methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate |
| Standard InChI | InChI=1S/C27H34N8O4/c1-39-26(38)22-15-18(17-32-6-8-35(9-7-32)27(30)31)14-21(16-22)25(37)34-12-10-33(11-13-34)24(36)20-4-2-19(3-5-20)23(28)29/h2-5,14-16H,6-13,17H2,1H3,(H3,28,29)(H3,30,31) |
| Standard InChI Key | IBVRETRIDAQSEM-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=N)N)CN4CCN(CC4)C(=N)N |
| Canonical SMILES | COC(=O)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=N)N)CN4CCN(CC4)C(=N)N |
| Appearance | Solid powder |
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